Antimicrobial Peptide Stability: D-Histidine Confers Resistance to Enzymatic Hydrolysis
In a direct comparative study, synthetic poly(L-arginyl-D-histidine) exhibited markedly enhanced resistance to enzymatic degradation compared to its all-L counterpart, poly(L-arginyl-L-histidine), when incubated in Salmonella typhimurium culture [1]. This differential stability directly correlates with prolonged antimicrobial activity.
| Evidence Dimension | Resistance to enzymatic degradation during incubation |
|---|---|
| Target Compound Data | poly(L-arginyl-D-histidine) was not easily degraded |
| Comparator Or Baseline | poly(L-arginyl-L-histidine) |
| Quantified Difference | Qualitative observation of prolonged peptide life; D-histidine-containing peptide exhibited substantially greater persistence in culture medium. |
| Conditions | Synthetic peptides incubated in Salmonella typhimurium culture |
Why This Matters
This evidence directly supports the selection of D-histidine over L-histidine for peptide drug design where extended in vivo half-life and resistance to endogenous proteases are critical performance parameters.
- [1] Nishikawa M, Ogawa K. Occurrence of D-histidine residues in antimicrobial poly(arginyl-histidine), conferring resistance to enzymatic hydrolysis. FEMS Microbiol Lett. 2004 Oct 15;239(2):255-9. View Source
